molecular formula C11H16N2O B1317503 2-(2-Methoxyphenyl)piperazine CAS No. 65709-27-5

2-(2-Methoxyphenyl)piperazine

Cat. No. B1317503
CAS RN: 65709-27-5
M. Wt: 192.26 g/mol
InChI Key: XYMDIQVPOIVJPF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)piperazine is a chemical compound with the molecular formula C11H16N2O . It is a piperazine derivative, which is a class of compounds containing a heterocyclic, aliphatic ring of two nitrogen atoms at the 1 and 4 positions, and two carbon atoms at the 2 and 3 positions .


Synthesis Analysis

A series of new derivatives of N-(2-methoxyphenyl)piperazine have been synthesized for their affinity toward serotonergic receptors . The transformation of 71 (synthesized from 65) into 67 using phosphorous pentachloride and 2-picoline as a base, with careful control of the reaction conditions for the addition of (3-methoxyphenyl)piperazine, afforded 68 in a 90% yield, avoiding the formation of racemic ring-closure by-products .


Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyphenyl)piperazine has been studied using various spectroscopic techniques . The compound has a molecular weight of 192.26 g/mol .


Chemical Reactions Analysis

Piperazine derivatives, including 2-(2-Methoxyphenyl)piperazine, have been found to undergo various chemical reactions. For instance, they can be functionalized via Aza-Michael addition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Methoxyphenyl)piperazine have been studied. The compound has a molecular weight of 192.26 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Scientific Research Applications

  • Pharmaceuticals

    • Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
    • The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
  • Synthetic Chemistry

    • The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
    • Piperazine is among the most frequently used heterocycles in biologically active compounds . This moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .
  • Functionalization of Pyrazolylvinyl Ketones

    • 2-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
  • Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives

    • 2-(2-Methoxyphenyl)piperazine can be used to prepare cyclic amine substituted Tröger’s base derivatives .
  • Synthesis of Chiral Piperazines

    • Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
  • Preparation of Piperazine-Containing Drugs

    • Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 have been synthesized using various methodologies . These methodologies include kinase inhibitors, receptor modulators, Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .
  • Synthesis of 1,5-Fused-1,2,3-Triazoles

    • 2-(2-Methoxyphenyl)piperazine can be used to synthesize 1,5-fused-1,2,3-triazoles through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN3 in the presence of H2O and Ag2CO3 as an efficient catalyst .
  • Synthesis of Urapidil

    • An improved route to Urapidil has been introduced, which starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .

Safety And Hazards

2-(2-Methoxyphenyl)piperazine may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Future Directions

Research on 2-(2-Methoxyphenyl)piperazine and its derivatives is ongoing, with a focus on their potential antidepressant-like activity . The most promising compound was found to exhibit stronger antidepressant-like activity than imipramine . This suggests that 2-(2-Methoxyphenyl)piperazine and its derivatives could be promising candidates for the development of new antidepressants.

properties

IUPAC Name

2-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-5,10,12-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMDIQVPOIVJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587679
Record name 2-(2-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)piperazine

CAS RN

65709-27-5
Record name Piperazine, 2-(2-methoxyphenyl)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TY Kim, ABS Elliott, KJ Shaffer, CJ McAdam… - Polyhedron, 2013 - Elsevier
A family of electronically tuned fac-Re(CO) 3 Cl pyridyl-1,2,3-triazole complexes have been synthesized by refluxing methanol solutions of [Re(CO) 5 Cl] and the substituted 2-(1-R-1H-1,…
Number of citations: 77 www.sciencedirect.com

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